molecular formula C29H28BrNO3S2 B11678994 (5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678994
M. Wt: 582.6 g/mol
InChI Key: XKJXXIMRFZFZQN-ITYLOYPMSA-N
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Description

The compound “(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene and other substituents. Common reagents used in these reactions include bromine, tert-butylphenol, and ethylene oxide. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be investigated for its potential to inhibit bacterial growth or reduce inflammation in biological systems.

Medicine

In medicine, the compound could be studied for its anticancer properties. Thiazolidinones have shown promise in inhibiting the growth of cancer cells, and this compound may offer new avenues for cancer treatment.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of “(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity by binding to the active site, while the benzylidene and other substituents may enhance binding affinity and specificity. Pathways involved could include inhibition of bacterial cell wall synthesis or disruption of cancer cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-benzyl-5-{5-chloro-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-benzyl-5-{5-fluoro-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” lies in its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the bromine atom, for example, can influence the compound’s ability to undergo substitution reactions, while the tert-butylphenoxy group may enhance its lipophilicity and membrane permeability.

Properties

Molecular Formula

C29H28BrNO3S2

Molecular Weight

582.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H28BrNO3S2/c1-29(2,3)22-9-12-24(13-10-22)33-15-16-34-25-14-11-23(30)17-21(25)18-26-27(32)31(28(35)36-26)19-20-7-5-4-6-8-20/h4-14,17-18H,15-16,19H2,1-3H3/b26-18-

InChI Key

XKJXXIMRFZFZQN-ITYLOYPMSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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